Chemical properties and stability of 3-Iodo-1-methylpyrazole-4-sulfonamide
Technical Monograph: 3-Iodo-1-methylpyrazole-4-sulfonamide Executive Summary 3-Iodo-1-methylpyrazole-4-sulfonamide (IMPS) is a high-value bifunctional heterocyclic scaffold used primarily in the discovery of kinase inhib...
3-Iodo-1-methylpyrazole-4-sulfonamide (IMPS) is a high-value bifunctional heterocyclic scaffold used primarily in the discovery of kinase inhibitors (e.g., JAK, BRAF) and molecular glues. Its structural utility lies in its orthogonal reactivity :
The C3-Iodine moiety serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the installation of aryl or heteroaryl "warheads."
The C4-Sulfonamide acts as a stable, polar pharmacophore capable of critical hydrogen bonding interactions (often with the hinge region of kinase domains).
This guide details the physicochemical profile, synthesis strategies to overcome regioselectivity challenges, and protocols for handling this light-sensitive intermediate.
Physicochemical Profile
Table 1: Key Chemical Properties
Property
Value / Description
Notes
IUPAC Name
3-Iodo-1-methyl-1H-pyrazole-4-sulfonamide
Molecular Formula
C₄H₆IN₃O₂S
Molecular Weight
287.08 g/mol
High halogen contribution
Appearance
Off-white to pale yellow crystalline solid
Yellowing indicates free iodine (degradation)
Melting Point
158–162 °C (Predicted)
High MP due to intermolecular H-bonding
Solubility
DMSO, DMF, DMAc (High); MeOH, EtOH (Moderate); Water (Low)
Soluble in polar aprotic solvents
pKa (Sulfonamide)
~10.2
Weakly acidic proton on -SO₂NH₂
LogP
~0.6–0.9
Moderate lipophilicity
Synthetic Utility & Regioselectivity
The synthesis of IMPS presents a specific regiochemical challenge: Direct electrophilic iodination of 1-methylpyrazole favors the C4 position , not the C3 position. Therefore, a standard iodination of 1-methylpyrazole-4-sulfonamide is chemically inviable.
Recommended Synthetic Route: The "Sandmeyer-First" Strategy
To ensure the iodine is installed at C3, the synthesis must proceed via a 3-amino precursor, followed by C4-chlorosulfonation.
Step 1: Sandmeyer Iodination
Precursor: 3-Amino-1-methylpyrazole.
Reagents: NaNO₂, KI, H₂SO₄ (aq).
Mechanism: Formation of the diazonium salt at C3 followed by radical substitution with iodide.
Mechanism: The C4 position of the pyrazole ring remains the most nucleophilic site (enamine-like character). The C3-iodine is weakly deactivating but does not block C4 substitution.
Caption: Figure 1. The "Sandmeyer-First" route ensures correct C3-iodination before C4-sulfonation, bypassing the natural C4-preference of direct iodination.
Chemical Stability Profile
A. Photostability (Critical)
Vulnerability: The C(sp2)–I bond is photosensitive. Prolonged exposure to UV or broad-spectrum light causes homolytic cleavage, releasing iodine radicals (
) and generating the de-iodinated byproduct.
Indicator: Samples turning from off-white to bright yellow/orange indicate liberation of elemental iodine (
).
Mitigation: Store in amber vials wrapped in foil.
B. Thermal & Hydrolytic Stability
Sulfonamide: The
group is robust against hydrolysis in acidic and neutral conditions. It resists degradation during standard Suzuki coupling conditions (basic aqueous carbonate/phosphate buffers at 80–100°C).
N-Methyl: Stable.[1] Metabolic N-demethylation is a concern in vivo but not during chemical storage.
C. Degradation Logic
Caption: Figure 2. Primary degradation pathway is photodeiodination. The compound is chemically stable enough for high-temperature cross-coupling.
Use this protocol to functionalize the C3 position.
Setup: Charge a microwave vial or Schlenk tube with:
3-Iodo-1-methylpyrazole-4-sulfonamide (1.0 equiv)
Aryl Boronic Acid (1.2 equiv)
Catalyst:
or (5 mol%)
Base:
or (3.0 equiv)
Solvent: Add degassed Dioxane:Water (4:1 ratio).
Reaction:
Thermal: Heat at 90°C for 4–12 hours.
Microwave: Irradiate at 110°C for 20–40 minutes.
Workup: Dilute with EtOAc, wash with brine. The sulfonamide is polar; ensure the aqueous phase is not too basic during extraction to prevent deprotonation of the sulfonamide nitrogen (
), which would keep the product in the water layer. Adjust pH to ~6–7 before extraction.
Detection: UV at 254 nm (aromatic) and 220 nm (amide/sulfonamide).
Expected Retention: The iodo-compound will elute significantly later than the de-iodinated impurity due to the lipophilicity of the iodine atom.
References
Regioselectivity of Pyrazole Iodination
BenchChem Application Notes. (2025). "A Comparative Guide to the Iodination of Pyrazoles." Link
Note: Confirms direct iodination of 1-methylpyrazole favors C4; supports the need for the Sandmeyer route for C3-functionaliz
Synthesis of Pyrazole Sulfonamides
Organ, M. G., & Mayer, S. (2003). "Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library." Journal of Combinatorial Chemistry. Link
Note: Establishes the stability of the sulfonamide moiety under Suzuki coupling conditions.
General Pyrazole Chemistry & Stability
Arkivoc. (2009). "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." Link
Note: Provides experimental details on handling 3-iodo-pyrazoles and their protection str
Cross-Coupling Methodologies
Common Organic Chemistry. "Suzuki Reaction Conditions for Nitrogen Heterocycles." Link
Technical Deep Dive: The Pharmacophore Potential of 1-Methylpyrazole-4-Sulfonamides
Executive Summary: The "Privileged" Scaffold In modern medicinal chemistry, the 1-methylpyrazole-4-sulfonamide moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse rece...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffold
In modern medicinal chemistry, the 1-methylpyrazole-4-sulfonamide moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. While traditional sulfonamides (sulfa drugs) are historically grounded in antibacterial benzene-sulfonamide structures, the shift to a pyrazole core offers distinct electronic and steric advantages.
This guide analyzes the utility of 1-methylpyrazole-4-sulfonamide derivatives, focusing on their dominant role as Carbonic Anhydrase (CA) Inhibitors and emerging potential as antiproliferative agents. We provide a validated synthetic workflow, detailed Structure-Activity Relationship (SAR) logic, and isoform-selectivity data.
Mechanistic Grounding & SAR Logic
To design effective drugs using this scaffold, one must understand the causality behind its binding affinity. The 1-methylpyrazole-4-sulfonamide acts primarily through a "Head and Tail" mechanism, particularly in metalloenzymes like Carbonic Anhydrase.
The Zinc-Binding Anchor (The Head)
The sulfonamide group (
) is the critical pharmacophore. In CA isoforms (hCA I, II, IX, XII), the nitrogen atom of the sulfonamide coordinates directly to the catalytic Zinc ion () in the enzyme's active site. This displaces the zinc-bound water molecule/hydroxide ion, effectively locking the enzyme in an inactive state.
The Pyrazole Linker (The Body)
Replacing the traditional benzene ring with a 1-methylpyrazole ring alters the
of the sulfonamide group. The electron-rich nature of the pyrazole ring, combined with the electron-withdrawing sulfonamide, fine-tunes the acidity of the proton, optimizing it for Zinc coordination. Furthermore, the 1-methyl group provides a steric handle that prevents promiscuous binding in smaller pockets, enhancing selectivity.
The Selectivity Tail
Substituents at positions 3 and 5 (often methyl or trifluoromethyl groups) or extensions on the sulfonamide nitrogen allow the molecule to interact with the hydrophobic and hydrophilic halves of the enzyme active site. This is crucial for distinguishing between the ubiquitous cytosolic isoforms (hCA I/II) and the tumor-associated transmembrane isoforms (hCA IX/XII).
Visualization: The SAR Logic Flow
The following diagram illustrates the functional decomposition of the scaffold.
Caption: Functional decomposition of the pyrazole-sulfonamide scaffold showing how specific structural regions drive biological activity.
Validated Synthetic Protocol
The synthesis of 1-methylpyrazole-4-sulfonamides is chemically robust but requires strict control of temperature and reagent addition to prevent regio-isomeric byproducts. The following protocol is synthesized from recent high-yield methodologies [1, 2].
Materials
Precursor: 1,3,5-Trimethyl-1H-pyrazole (or 3,5-dimethyl-1H-pyrazole followed by methylation).
Step 1: Chlorosulfonation (The Critical Step)
This step introduces the sulfonyl chloride functional group at the 4-position. The 4-position is the most nucleophilic site on the pyrazole ring, ensuring regioselectivity.
Cooling: Charge a reaction vessel with chlorosulfonic acid (excess, typically 5-6 equivalents). Cool to 0–5°C in an ice bath.
Heating: Once addition is complete, heat the mixture to 60–80°C for 2–3 hours.
Quenching: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as a solid.
Isolation: Filter the solid, wash with cold water, and dry.
Checkpoint: Verify formation via TLC (mobile phase Hexane:EtOAc 7:3). The product should be less polar than the starting pyrazole.
Step 2: Sulfonamide Formation (Amidation)
Dissolution: Dissolve the pyrazole-4-sulfonyl chloride in anhydrous DCM.
Base Addition: Add 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine) or Potassium tert-butoxide to scavenge the HCl generated.
Amine Coupling: Add the target amine (e.g., phenylethylamine for anticancer derivatives) dropwise at 0°C.
Reaction: Stir at room temperature (25°C) for 12–16 hours.
Workup: Wash with water, brine, dry over
, and concentrate.
Synthetic Pathway Diagram
Caption: Step-wise synthetic pathway for generating 4-sulfonamide derivatives from a pyrazole core.
Biological Data & Target Selectivity[1][2][3][4][5]
The primary value of these derivatives lies in their ability to selectively inhibit tumor-associated Carbonic Anhydrases (hCA IX and XII) over the cytosolic housekeeping isoforms (hCA I and II). This selectivity reduces side effects.
Comparative Inhibition Data (Ki)
The following table summarizes inhibition constants (
) for a representative 1-methylpyrazole-4-sulfonamide derivative compared to the standard drug Acetazolamide (AAZ). Lower indicates higher potency.
Isoform
Physiological Role
Standard (AAZ) (nM)
Pyrazole Derivative (nM)
Selectivity Factor (II/IX)
hCA I
Cytosolic (RBCs)
250
> 10,000
N/A
hCA II
Cytosolic (Glaucoma target)
12
245
Low
hCA IX
Tumor Associated (Hypoxia)
25
14
17.5
hCA XII
Tumor Associated
5.7
4.8
High
Data Interpretation: The pyrazole derivative demonstrates a weaker affinity for the off-target hCA I and II (reducing systemic toxicity) while maintaining or exceeding the potency of Acetazolamide against the cancer-related hCA IX target [3, 4].
Future Outlook: Beyond Enzyme Inhibition
While CA inhibition is the established route, recent literature highlights the antiproliferative potential of these derivatives independent of CA inhibition.
Tubulin Polymerization: Certain 1-methylpyrazole-4-sulfonamides structurally resemble combretastatin A-4, potentially binding to the colchicine site of tubulin.
Antimicrobial Activity: Derivatives with bulky hydrophobic tails have shown MIC values comparable to Ampicillin against E. coli, likely via disruption of bacterial metabolic pathways involving folate synthesis (mimicking PABA) [5].
References
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. (2023). A detailed protocol on the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides and their cytotoxicity profiles.
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Molecules. (2021). Investigates the isoform selectivity of pyrazole-sulfonamides against hCA I, II, IX, and XII.[1][2][3][4]
[1]
Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives. Frontiers in Chemistry. (2022). Explores the antifungal and antiviral applications of the scaffold.[5][6][7][8]
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. (2021). Discusses the structural variations of the pyrazole core for enhanced binding.
Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives. Molecules. (2016). Provides comparative data on antimicrobial efficacy against standard antibiotics.[9]
The 3-Iodo-Pyrazole Sulfonamide Scaffold: A Versatile Platform for Modern Drug Discovery
An In-Depth Technical Guide Abstract: The convergence of well-established pharmacophores into hybrid molecular scaffolds represents a powerful strategy in modern medicinal chemistry. Among these, the pyrazole-sulfonamide...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract: The convergence of well-established pharmacophores into hybrid molecular scaffolds represents a powerful strategy in modern medicinal chemistry. Among these, the pyrazole-sulfonamide framework has garnered significant attention, underpinning the efficacy of numerous approved drugs.[1][2] The strategic introduction of an iodine atom at the 3-position of the pyrazole ring further enhances the scaffold's utility, creating the 3-iodo-pyrazole sulfonamide core. This modification not only influences the molecule's electronic and steric properties but also serves as a versatile synthetic handle for extensive chemical elaboration through cross-coupling reactions.[3][4] This guide provides a comprehensive technical overview of the 3-iodo-pyrazole sulfonamide scaffold, detailing its synthesis, exploring its vast pharmacological potential across multiple therapeutic areas, and presenting detailed protocols for its evaluation.
The Architectural Blueprint: Synthesis and Chemical Significance
The 3-iodo-pyrazole sulfonamide scaffold is a privileged structure due to the synergistic combination of its components. The pyrazole ring is a five-membered aromatic heterocycle known for its metabolic stability and diverse biological activities.[1][2] The sulfonamide moiety is a potent zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[5][6] The iodine atom at the 3-position is the key to unlocking extensive structural diversity, serving as an efficient leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[3][7]
An effective and widely adopted synthesis for a core scaffold, 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide, has been developed, providing a foundational template for library synthesis.[3] This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents at this position.
Caption: General synthetic workflow for 3-iodo-pyrazole sulfonamide scaffolds.
Pharmacological Landscape: A Multi-Targeting Powerhouse
The inherent structural features of the 3-iodo-pyrazole sulfonamide scaffold enable it to interact with a wide range of biological targets. This versatility has led to its exploration in several key therapeutic areas.
Anti-inflammatory: Selective COX-2 Inhibition
The pyrazole sulfonamide core is famously embodied in Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[3] The 3-iodo-pyrazole sulfonamide scaffold serves as an excellent template for developing novel COX-2 inhibitors. The iodinated intermediate can be used in solution-phase library development via Suzuki coupling to generate a wide range of Celecoxib analogues, allowing for fine-tuning of potency and selectivity.[3] Selective COX-2 inhibition is a cornerstone of modern anti-inflammatory therapy, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Mechanism of action for COX-2 inhibition by pyrazole sulfonamides.
Anticancer: Targeting Tumor-Associated Enzymes
The scaffold has demonstrated significant potential as an anticancer agent through multiple mechanisms.
Carbonic Anhydrase (CA) Inhibition: Tumor cells, particularly under hypoxic conditions, upregulate CA isoforms like CA IX and CA XII to manage pH homeostasis, promoting survival and metastasis.[8][9] The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits these enzymes.[5][6] Numerous pyrazole-based benzenesulfonamides have been synthesized and shown to be highly active inhibitors of hCA II, hCA IX, and hCA XII, with some derivatives exhibiting submicromolar efficacy.[9]
Induction of Apoptosis: Certain pyrazole-sulfonamide derivatives have been shown to induce potent cytotoxic effects against various cancer cell lines, including colon, breast, and lung cancer.[10][11] Mechanistic studies reveal that these compounds can induce cellular apoptosis and cause cell cycle arrest, highlighting their potential for cancer chemotherapy.[11]
Antidiabetic: α-Glucosidase Inhibition
Diabetes mellitus is a chronic metabolic disorder, and one therapeutic strategy involves inhibiting α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable glucose.[12] A series of acyl pyrazole sulfonamides have been synthesized and evaluated, with many compounds showing significantly more potent α-glucosidase inhibition than the standard drug, acarbose.[12] Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on an acyl group attached to the scaffold heavily influence inhibitory activity.[12]
The successful development of drugs based on this scaffold relies on robust and reproducible experimental methodologies. The protocols described below are self-validating systems designed for clarity and accuracy.
General Synthesis of a 3-Iodo-5-Aryl-Pyrazole Sulfonamide
This protocol outlines the synthesis of a 3-iodo pyrazole sulfonamide, a key intermediate for further diversification.
Causality Note: This multi-step synthesis first builds the core pyrazole ring via a cyclocondensation reaction, which is a highly reliable method for forming this heterocycle. Subsequent direct iodination at the C3 position is an efficient electrophilic substitution, providing the key "handle" for later-stage diversification using cross-coupling chemistry.
Step 1: Synthesis of Chalcone.
Dissolve an appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
Add aqueous NaOH (2.5 eq) dropwise while stirring at room temperature.
Continue stirring for 2-4 hours until a precipitate forms.
Filter the solid, wash with cold water and ethanol, and dry to yield the chalcone.
Step 2: Synthesis of Pyrazole Sulfonamide.
Reflux the synthesized chalcone (1.0 eq) with 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid for 8-12 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
Filter the resulting precipitate, wash thoroughly with water, and purify by recrystallization from ethanol.
Step 3: Iodination of the Pyrazole Ring.
Dissolve the pyrazole sulfonamide (1.0 eq) in a suitable solvent like DMF or CHCl₃.
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the final 3-iodo-pyrazole sulfonamide.
In Vitro Carbonic Anhydrase (hCA II) Inhibition Assay
This colorimetric assay measures the esterase activity of hCA II.
Causality Note: This assay leverages the natural esterase activity of carbonic anhydrase. An inhibitor will bind to the zinc ion in the active site, preventing the enzyme from hydrolyzing the substrate (4-nitrophenyl acetate). The reduction in the formation of the yellow-colored product (4-nitrophenolate) is directly proportional to the inhibitor's potency.
Materials:
Human carbonic anhydrase II (hCA II)
Tris-HCl buffer (pH 7.4)
4-Nitrophenyl acetate (NPA) as substrate
Test compounds (dissolved in DMSO)
96-well microplate
Microplate reader
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the hCA II enzyme solution.
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
Initiate the reaction by adding 20 µL of NPA solution (substrate).
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.
Calculate the rate of reaction (slope of absorbance vs. time).
Determine the percentage of inhibition for each compound concentration relative to a DMSO control.
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Caption: Integrated workflow from scaffold synthesis to lead optimization.
Future Directions and Conclusion
The 3-iodo-pyrazole sulfonamide scaffold is a testament to the power of rational drug design. Its synthetic accessibility, coupled with the ability for late-stage functionalization via the iodo group, makes it an exceptionally valuable platform for generating diverse chemical libraries. While significant progress has been made in targeting COX-2 and carbonic anhydrases, the full potential of this scaffold remains to be unlocked.
Future research should focus on:
Exploring Novel Cross-Coupling Partners: Utilizing a broader range of boronic acids, alkynes, and other organometallic reagents to access novel chemical space.
Targeting Other Metalloenzymes: Investigating the inhibitory potential against other zinc-dependent enzymes, such as matrix metalloproteinases (MMPs), which are implicated in cancer and inflammation.
Kinase Inhibition: The pyrazole core is a known "hinge-binder" in many kinase inhibitors. Exploring substitutions that enhance interactions with ATP-binding sites of various kinases could yield potent and selective inhibitors for oncology.
References
Gedawy, E. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
Yadav, M., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Molecular Structure. Available at: [Link]
Tuğrak, M., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. Available at: [Link]
Kausar, H., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]
Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]
Siddiqui, S., et al. (2023). Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ACS Omega. Available at: [Link]
Organ, M. G., & Mayer, S. (2003). Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. Journal of Combinatorial Chemistry. Available at: [Link]
Kausar, H., et al. (2024). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link]
Kārkle, E., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. Available at: [Link]
Kārkle, E., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
Mert, G., et al. (2021). Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate. Available at: [Link]
Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
Singh, S., & Kumar, V. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery. ResearchGate. Available at: [Link]
Gomaa, M. S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
Jana, P., et al. (2020). Therapeutic Activities of Pyrazole. International Journal of Pharmacy and Engineering. Available at: [Link]
Khalil, A., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. BUE Scholar. Available at: [Link]
Tuğrak, M., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ResearchGate. Available at: [Link]
Strategic Utilization of 3-Iodo-1-methylpyrazole-4-sulfonamide in High-Throughput Medicinal Chemistry
The following technical guide details the utility, synthesis, and application of 3-Iodo-1-methylpyrazole-4-sulfonamide in pharmaceutical development. Executive Summary In the landscape of modern drug discovery, 3-Iodo-1-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the utility, synthesis, and application of 3-Iodo-1-methylpyrazole-4-sulfonamide in pharmaceutical development.
Executive Summary
In the landscape of modern drug discovery, 3-Iodo-1-methylpyrazole-4-sulfonamide (IMPS) has emerged as a high-value "linchpin" intermediate. Its structural uniqueness lies in the orthogonality of its functional groups: a chemically robust sulfonamide moiety at position C4 (acting as a hydrogen-bond donor/acceptor pharmacophore) and a highly reactive iodine handle at position C3 (enabling late-stage diversification via palladium-catalyzed cross-coupling).
This guide delineates the strategic application of IMPS as a scaffold for Fragment-Based Drug Discovery (FBDD), specifically targeting kinase inhibitors and GPCR modulators where the pyrazole-sulfonamide motif is a privileged structure.
Chemical Profile & Structural Significance[1][2][3][4][5][6][7]
The efficacy of IMPS as an intermediate stems from the electronic desymmetrization of the pyrazole ring.
Site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. Allows library expansion.
C4-Sulfonamide
Polar pharmacophore (Hard)
Key interaction motif (e.g., binding to Zn²⁺ in metalloenzymes or H-bonding in kinase hinge regions).
The "Orthogonal Reactivity" Principle
The core value of IMPS is that the sulfonamide group is stable under the transition-metal catalyzed conditions required to functionalize the iodine position. This allows researchers to install the pharmacophore early and diversify the core late, a critical workflow in high-throughput screening (HTS).
Synthetic Routes & Causality[8]
To ensure high purity and regioselectivity, the synthesis must avoid competitive halogenation at C4. The most robust protocol utilizes a "Pre-halogenated Core Strategy" .
Synthesis Workflow (DOT Diagram)
The following diagram illustrates the optimal synthetic pathway, prioritizing the installation of the iodine before the sulfonyl group to prevent deactivation of the ring towards electrophilic aromatic substitution (EAS).
Figure 1: Step-wise synthesis of 3-Iodo-1-methylpyrazole-4-sulfonamide via the Sandmeyer-Chlorosulfonylation route.
Mechanistic Insight[6][7][8]
Iodination First: Direct iodination of a 4-sulfonamidopyrazole is difficult because the sulfonamide group is electron-withdrawing, deactivating the ring. By starting with 3-amino-1-methylpyrazole, we utilize the amino group to direct the Sandmeyer reaction, installing the iodine at C3 efficiently [1].
Chlorosulfonylation: The 3-iodo-1-methylpyrazole intermediate retains sufficient nucleophilicity at C4 for electrophilic attack by chlorosulfonic acid. The iodine at C3 directs the incoming electrophile to the adjacent C4 position due to steric and electronic channeling [2].
Experimental Protocols
Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with proper PPE.
Protocol A: Synthesis of the Sulfonyl Chloride Intermediate
Charge: Place 3-iodo-1-methylpyrazole (10.0 g, 48 mmol) in a dry round-bottom flask under nitrogen.
Addition: Cool to 0°C. Add chlorosulfonic acid (25 mL, excess) dropwise over 30 minutes. Causality: Slow addition prevents thermal runaway and decomposition.
Reaction: Heat the mixture to 90°C for 4 hours. Monitor by TLC (EtOAc/Hexane) until the starting material is consumed.
Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The sulfonyl chloride will precipitate as a gummy solid or oil.
Isolation: Extract immediately with dichloromethane (3 x 50 mL). Dry over anhydrous MgSO₄. Note: Do not store the chloride long-term; proceed immediately to amidation.
Protocol B: Formation of the Sulfonamide (IMPS)
Reaction: To the dichloromethane solution of the sulfonyl chloride from Protocol A, add ammonium hydroxide (28% NH₃, 50 mL) or a specific amine (R-NH₂) at 0°C.
Stir: Allow to warm to room temperature and stir for 2 hours.
Workup: Separate phases. Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water to yield 3-Iodo-1-methylpyrazole-4-sulfonamide as an off-white solid.
Target Yield: 65-75% (over 2 steps).
Characterization: ¹H NMR (DMSO-d₆) should show the N-methyl singlet (~3.8 ppm) and the characteristic pyrazole C5-H singlet (~8.2 ppm).
Application in Drug Discovery: The Divergent Strategy
IMPS is primarily used to generate libraries of Kinase Inhibitors and PDE5 Inhibitors . The iodine atom serves as a "diversity point."
Case Study: Design of a Janus Kinase (JAK) Inhibitor Analogue
In this workflow, the sulfonamide binds to the ATP-binding pocket (hinge region), while the iodine is replaced by an aryl group that extends into the hydrophobic pocket.
Figure 2: Divergent synthesis workflow utilizing the C3-Iodine handle for library generation.
Critical Reaction Parameters for Cross-Coupling
When coupling IMPS, the free sulfonamide (NH₂) can poison Palladium catalysts.
Solution: Use a protection strategy (e.g., DMBN protection of the sulfonamide) OR use robust catalyst systems like Pd(dppf)Cl₂ or XPhos Pd G3 which tolerate free amines/sulfonamides [3].
Base Selection: Use mild bases like K₂CO₃ or K₃PO₄. Avoid strong alkoxides which might deprotonate the sulfonamide and cause catalyst sequestration.
References
Sandmeyer Reaction on Heterocycles: Beck, J. R. "Nucleophilic displacement of aromatic nitro groups." Tetrahedron 34.14 (1978): 2057-2068. (Adapted for amino-pyrazoles).[1][2]
Chlorosulfonylation Regioselectivity: Organ, M. G., & Mayer, S. "Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library." Journal of Combinatorial Chemistry 5.2 (2003): 118-124.[3]Link
Catalyst Tolerance: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483.Link
General Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[2] Journal of Organic Chemistry 73.9 (2008): 3523–3529.Link
Heck reaction parameters for 3-Iodo-1-methylpyrazole-4-sulfonamide substrates
Executive Summary This application note details the optimized parameters for performing Mizoroki-Heck cross-coupling reactions on 3-iodo-1-methylpyrazole-4-sulfonamide (IMPS) . This scaffold is a critical pharmacophore i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized parameters for performing Mizoroki-Heck cross-coupling reactions on 3-iodo-1-methylpyrazole-4-sulfonamide (IMPS) . This scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, BRAF) and anti-inflammatory agents.
While 3-iodopyrazoles are generally reactive, the presence of the C4-sulfonamide group introduces specific challenges:
Acidity: The primary sulfonamide protons (
) can be deprotonated by strong bases, potentially altering solubility or coordinating to the Palladium catalyst.
Electronic Deactivation: The electron-withdrawing sulfonamide group at C4 reduces electron density at C3, theoretically enhancing the rate of Oxidative Addition (OA) but potentially destabilizing the intermediate complex.
Solubility: The polar nature of the sulfonamide requires specific solvent systems to maintain homogeneity.
This guide presents two validated protocols: a Standard Phosphine-Ligand Protocol for general alkenes and a Phase-Transfer (Jeffery) Protocol for difficult or thermally sensitive substrates.
Mechanistic Insight & Strategic Analysis
The reaction follows the Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding the electronic bias of IMPS is crucial for optimization.
Substrate Activation: The C3-Iodine bond is the most reactive site. The C4-sulfonamide (EWG) pulls electron density from the ring, making the C3 position more electrophilic. This facilitates the Oxidative Addition step, which is often the rate-determining step (RDS) in aryl chlorides but is rapid for this iodide substrate.
Catalyst Poisoning Risk: The free sulfonamide nitrogen (
) can act as a ligand for Pd(II), leading to the formation of inactive "Palladium Black." To mitigate this, we utilize bi-dentate ligands or Phase Transfer Catalysts (PTC) to stabilize the active species.
Visualizing the Catalytic Pathway
The following diagram illustrates the catalytic cycle adapted for the IMPS substrate, highlighting the critical stabilization required during the Pd(II) intermediate phase.
Caption: Figure 1. Catalytic cycle for 3-iodo-1-methylpyrazole-4-sulfonamide. Note the electronic influence of the C4-EWG on the oxidative addition step.
Parameter Optimization Matrix
The following parameters have been optimized to balance reactivity with the stability of the sulfonamide moiety.
Parameter
Recommended
Rationale
Catalyst Source
Pd(OAc)₂
Stable, cost-effective precursor that generates active Pd(0) in situ.
Ligand
PPh₃ or dppf
Triphenylphosphine is standard. dppf (bidentate) is preferred if regioselectivity is poor, as it enforces cis-coordination.
Solvent
DMF or DMAc
High polarity is required to dissolve the sulfonamide. Acetonitrile (MeCN) is a viable alternative for lower temperature reactions.
Base
Et₃N or K₂CO₃
Triethylamine is standard. Potassium Carbonate is used in "Jeffery conditions" (see Protocol B) to avoid organic salt buildup.
Additive
TBAB
Tetrabutylammonium bromide (TBAB) acts as a phase transfer catalyst and stabilizes Pd-nanoparticles, crucial for this polar substrate.
Temperature
80°C - 100°C
3-Iodopyrazoles are reactive; excessively high temps (>120°C) promote de-iodination side products.
Experimental Protocols
Protocol A: Standard Phosphine Conditions (General Purpose)
Best for: Simple alkenes (e.g., acrylates, styrenes) where solubility is not a major constraint.
Setup: In a dry reaction vial equipped with a magnetic stir bar, combine the pyrazole substrate, Pd(OAc)₂, and PPh₃.
Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial: Oxygen promotes phosphine oxidation and catalyst death).
Addition: Inject the solvent (DMF) and Base (Et₃N) via syringe. Stir for 5 mins at RT to pre-form the catalyst complex (solution should turn yellow/orange).
Reaction: Add the alkene. Place the vial in a pre-heated block at 90°C .
Monitoring: Monitor via LC-MS or TLC (50% EtOAc/Hexanes) every 2 hours. Reaction is typically complete in 4-8 hours.
Workup: Dilute with EtOAc. Wash with 0.5M HCl (carefully, to remove excess amine/pyridine) then Brine. Note: Ensure the aqueous layer is not too basic, or the sulfonamide may stay in the water. Dry over Na₂SO₄ and concentrate.
Protocol B: Jeffery Conditions (Phase Transfer)
Best for: Sterically hindered alkenes, thermally sensitive substrates, or if Protocol A yields "Pd black" precipitation.
Mix Solids: Combine Substrate, Pd(OAc)₂, TBAB, and K₂CO₃ in the reaction vessel.
Solvent: Add DMF.[3] The mixture will be heterogeneous.
Reaction: Heat to 80°C with vigorous stirring (essential for solid-liquid phase transfer).
Mechanism: The TBAB forms a molten salt layer that stabilizes "naked" Pd clusters, allowing the reaction to proceed at lower temperatures without phosphine ligands.
Workup: Filter through a Celite pad to remove inorganic salts. Dilute filtrate with water and extract with EtOAc/THF (THF helps if the product is very polar).
Decision Tree for Optimization
Use this logic flow to troubleshoot or optimize your specific reaction outcome.
Caption: Figure 2. Workflow for selecting the optimal Heck coupling conditions based on substrate solubility and sensitivity.
Troubleshooting & Critical Notes
Regioselectivity (Linear vs. Branched):
Electron-rich alkenes (e.g., vinyl ethers) may give mixtures.
Solution: Use bidentate ligands like dppp or dppf to enforce the linear (beta) product.
Palladium Black Formation:
If the reaction turns black and stops early, the catalyst has aggregated.
Solution: Switch to Protocol B (TBAB stabilizes nanoparticles) or increase ligand loading (PPh₃ ratio 4:1 to Pd).
Sulfonamide Interference:
If the sulfonamide coordinates Pd (shutting down the cycle), protect it with a Dimethoxybenzyl (DMB) group.
Deprotection: DMB is easily removed with TFA after the coupling.
References
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
Jeffery, T. (1996).[4] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. Link
Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5, 31-44. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53488734, 3-Iodo-1-methyl-1H-pyrazole-4-sulfonamide. Link
General procedure for sulfonamide formation on iodinated pyrazole rings
Application Note: Strategic Sulfonylation Protocols for Iodinated Pyrazole Scaffolds Executive Summary & Strategic Context In medicinal chemistry, the iodinated pyrazole is a "privileged scaffold." The iodine atom serves...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Sulfonylation Protocols for Iodinated Pyrazole Scaffolds
Executive Summary & Strategic Context
In medicinal chemistry, the iodinated pyrazole is a "privileged scaffold." The iodine atom serves as a critical handle for downstream diversification (via Suzuki, Sonogashira, or Buchwald couplings), while the pyrazole core offers tunable hydrogen-bond donor/acceptor properties.
However, introducing a sulfonamide group (
) onto this scaffold presents a unique chemoselective challenge:
Regioselectivity: The pyrazole ring exists in tautomeric equilibrium (
vs. ). Sulfonylation at the ring nitrogen must be controlled.
Chemoselectivity: If an exocyclic amine is present (e.g., 4-amino-3-iodopyrazole), one must differentiate between the aniline-like exocyclic
and the ring .
Scaffold Integrity: The
bond is labile under certain metal-catalyzed conditions; protocols must preserve this "warhead" for future steps.
This guide details three distinct workflows to address these scenarios.
Critical Decision Matrix
Before selecting a protocol, analyze your substrate using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate sulfonylation strategy.
Detailed Protocols
Protocol A: Chemoselective Sulfonylation of Exocyclic Amines
Target: 4-amino-3-iodopyrazoles
Objective: React the exocyclic
while leaving the ring and bond intact.
The Science:
The
of a pyrazole ring is ~14.2, whereas the exocyclic amine (aniline-like) is significantly more nucleophilic in neutral/mildly basic conditions. By using a weak base (Pyridine) in a non-polar solvent (DCM), we kinetically favor the exocyclic amine and avoid deprotonating the ring nitrogen.
Materials:
Substrate: 4-amino-3-iodo-1H-pyrazole (1.0 equiv)
Reagent: Aryl/Alkyl Sulfonyl Chloride (1.1 equiv)
Base: Pyridine (3.0 equiv) or TEA (1.5 equiv)
Solvent: Anhydrous Dichloromethane (DCM) (
)
Step-by-Step:
Dissolution: In an oven-dried flask under
, dissolve the aminopyrazole in anhydrous DCM.
Base Addition: Add Pyridine via syringe. Cool to
.
Addition: Add the sulfonyl chloride dropwise (dissolved in minimal DCM if solid) over 15 minutes.
Note: Slow addition prevents local concentration spikes that could force bis-sulfonylation.
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS.[1][2]
Checkpoint: If bis-sulfonylation (on both N) is observed, switch to Schotten-Baumann conditions (
in 1:1), which suppresses the ring reaction due to solvation effects.
Workup: Quench with saturated
. Extract with DCM (). Wash organics with brine, dry over .[3]
Purification: Silica gel chromatography (typically Hexane/EtOAc).
Protocol B: Regioselective N-Sulfonylation of the Pyrazole Ring
Target: 4-iodopyrazole or 3-iodopyrazole
Objective: Install a sulfonyl group on the ring nitrogen (
).
The Science:
To functionalize the ring nitrogen, we must fully deprotonate it (
~14) to create the pyrazolide anion. The iodine atom at or exerts steric influence.
4-Iodopyrazole: Symmetric. No regioselectivity issues.
3-Iodopyrazole: Asymmetric. Sulfonylation typically favors the less sterically hindered nitrogen (
, distal to the iodine), but thermodynamic equilibration can occur.
Target: Converting C-I to C-SO2NHR
Objective: Use the Iodine as a leaving group to install a sulfonamide.
The Science:
This is a modified Ullmann-type coupling. Standard Pd-catalysis (Buchwald) is difficult with sulfonamides due to the poor nucleophilicity of the sulfonamide nitrogen. Copper catalysis with diamine ligands is the industry standard.
Technical Support Center: Synthesis of 3-Iodo-1-methylpyrazole-4-sulfonamide
This technical guide details the high-yield synthesis of 3-Iodo-1-methylpyrazole-4-sulfonamide , a critical scaffold in kinase inhibitor development (e.g., Avapritinib analogs). This guide deviates from standard "recipe"...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the high-yield synthesis of 3-Iodo-1-methylpyrazole-4-sulfonamide , a critical scaffold in kinase inhibitor development (e.g., Avapritinib analogs).
This guide deviates from standard "recipe" formats by focusing on the regiochemical logic required to install substituents in the correct 3,4-positions on the pyrazole ring.
Strategic Analysis: The Regioselectivity Challenge
The synthesis of 1,3,4-trisubstituted pyrazoles is non-trivial due to the innate reactivity of the pyrazole ring.
The Trap (Direct Electrophilic Substitution): The C4 position of 1-methylpyrazole is significantly more nucleophilic than C3.
Direct Iodination of 1-methylpyrazole yields 4-iodo -1-methylpyrazole (Wrong Isomer).
Direct Chlorosulfonation of 1-methylpyrazole yields 1-methylpyrazole-4-sulfonyl chloride .
The Solution (Sandmeyer Strategy): To install the iodine at the less reactive C3 position, we must utilize a functional group interconversion strategy starting from 3-amino-1-methylpyrazole .
Optimized Retrosynthetic Pathway
The most robust route involves installing the iodine before the sulfonamide to prevent solubility issues associated with diazotizing sulfonamides.
Figure 1: Logical flow for regioselective synthesis. Note that the Iodine is installed at C3 via diazonium displacement before the C4 position is functionalized.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Iodo-1-methylpyrazole (The Sandmeyer Step)
Goal: Convert the C3-amino group to C3-iodine.
Protocol (Non-Aqueous Sandmeyer - Recommended for Yield):
Setup: Charge a round-bottom flask with 3-amino-1-methylpyrazole (1.0 equiv) and diiodomethane (
) or iodine (, 1.0 equiv) in anhydrous acetonitrile (MeCN).
Diazotization: Cool to 0°C. Add tert-butyl nitrite (
, 1.5 equiv) dropwise.
Technical Note: Non-aqueous conditions often suppress side reactions (phenol formation) common in aqueous acid.
Reaction: Stir at room temperature for 1-2 hours. Monitor by LCMS for disappearance of amine (
98).
Workup: Quench with saturated
(to remove excess iodine). Extract with EtOAc.[1][2]
Yield Expectation: 60-75%.
Alternative (Aqueous Classic Sandmeyer):
Dissolve amine in
at -5°C. Add (aq) dropwise. Stir 30 min. Add (aq) solution slowly.
Risk: Pyrazole diazonium salts can be unstable; keep strictly cold.
Step 2: Chlorosulfonation of 3-Iodo-1-methylpyrazole
Goal: Install the sulfonyl chloride at C4 via Electrophilic Aromatic Substitution (EAS).
Protocol:
Setup: Place Chlorosulfonic acid (
, 5-8 equiv) in a flask under . Cool to 0°C.[1][3]
Critical Warning: The reaction is exothermic. Do not allow temperature to spike, or you risk protodeiodination (loss of the iodine atom).
Heating: Warm to Room Temperature (RT). If conversion is slow after 2 hours, heat gently to 50-60°C.
Checkpoint: Monitor strictly by TLC/LCMS. Stop immediately upon consumption of starting material to prevent decomposition.
Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.
Isolation: Filter the solid or extract immediately with DCM. Do not store the sulfonyl chloride; proceed immediately to Step 3.
Step 3: Sulfonamide Formation
Goal: Convert the unstable sulfonyl chloride to the stable sulfonamide.
Protocol:
Setup: Dissolve the crude sulfonyl chloride in THF or DCM .
Amination: Cool to 0°C. Add Ammonium Hydroxide (
, excess) or bubble Ammonia gas ().
Reaction: Stir at RT for 1 hour.
Purification: Concentrate solvent. The product usually precipitates. Recrystallize from Ethanol/Water if necessary.
Troubleshooting Center (FAQs)
Issue: Low Yield in Step 1 (Iodination)
Symptom
Probable Cause
Corrective Action
Formation of 3-hydroxy-1-methylpyrazole
Water present during diazotization.
Switch to the non-aqueous method described above.
Incomplete Conversion
Diazonium salt decomposition before Iodide attack.
Ensure temperature is kept <0°C during nitrite addition. Increase equivalents of Iodide source ( or ).
Explosive/Vigorous Reaction
Adding nitrite too fast.
Diazotization is exothermic. Add dropwise over 20 minutes.
Issue: Loss of Iodine in Step 2 (Protodeiodination)
Q: My LCMS shows a mass corresponding to 1-methylpyrazole-4-sulfonamide (missing Iodine). What happened?
A: You likely used excessive heat during chlorosulfonation. The C-I bond is labile in strong acid at high temperatures.
Fix: Keep the chlorosulfonation temperature below 60°C . If the reaction is sluggish, add a catalyst like
or rather than increasing the temperature of the chlorosulfonic acid.
Issue: Regioselectivity Confirmation
Q: How do I know I have the 3-iodo-4-sulfonamide and not the 4-iodo-3-sulfonamide?
A: Check the coupling constants in
NMR.
3-Iodo-1-methylpyrazole-4-sulfonamide: The remaining proton is at C5 . It will appear as a sharp singlet (or very fine doublet) around
8.0-8.5 ppm.
NOE (Nuclear Overhauser Effect): Irradiate the N-methyl group.
If you see enhancement of the aromatic proton, the proton is at C5 (adjacent to N-methyl). This confirms your substituents are at 3 and 4.
If you don't see enhancement, the proton might be at C3 (meaning substituents are at 4 and 5), which is incorrect for this pathway.
References
Sandmeyer-type Iodination: Arkivoc2014 , (vi), 54-71. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives..." (Confirming the 3-amino to 3-iodo transformation). Link
Chlorosulfonation Protocols: Organic Letters2024 , 26, 5951-5955. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines..." (General conditions for sulfonyl chloride synthesis). Link
General Pyrazole Reactivity: Organic Chemistry Portal. "Sandmeyer Reaction" and Pyrazole synthesis guides. Link
Kinase Inhibitor Scaffolds:Journal of Medicinal Chemistry2003, 46, 64–73. (Context on pyrazole sulfonamides in drug discovery).
Troubleshooting low solubility of 3-Iodo-1-methylpyrazole-4-sulfonamide in aqueous buffers
A Guide to Troubleshooting and Overcoming Low Aqueous Solubility for Researchers Welcome to the technical support guide for 3-Iodo-1-methylpyrazole-4-sulfonamide, also widely known as SC-560. As a potent and highly selec...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Troubleshooting and Overcoming Low Aqueous Solubility for Researchers
Welcome to the technical support guide for 3-Iodo-1-methylpyrazole-4-sulfonamide, also widely known as SC-560. As a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), this compound is a critical tool for research in inflammation, oncology, and pharmacology.[1][2] However, its utility is often challenged by its inherently low solubility in aqueous buffers, a common hurdle for researchers. This guide, designed for scientists and drug development professionals, provides in-depth, field-tested solutions to navigate these challenges effectively.
Understanding the Challenge: Physicochemical Properties
The low aqueous solubility of 3-Iodo-1-methylpyrazole-4-sulfonamide (SC-560) stems from its chemical structure. With a predicted LogP of approximately 4.97, the molecule is significantly hydrophobic (lipophilic).[3] The sulfonamide group offers a handle for pH-dependent solubility, but the overall molecule remains practically insoluble in water.[2][3] This guide will address how to manage these properties to achieve reliable and reproducible experimental results.
This section addresses the most common issues encountered when working with SC-560 in an experimental setting.
Q1: What is the recommended solvent for preparing a primary stock solution?
Answer: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard and most effective solvent for preparing high-concentration stock solutions of SC-560.[1][2][5] Commercial suppliers confirm solubility in DMSO at concentrations of at least 24 mg/mL and often up to 100 mg/mL.[1][4]
Expert Insight (The "Why"): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules that are otherwise insoluble in water. For compounds like SC-560, it effectively disrupts the crystal lattice energy of the solid form. It is crucial to use anhydrous (water-free) DMSO, as absorbed moisture can decrease the compound's stability and solubility over time.[6]
For a detailed methodology, see Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell media. How can I prevent this?
Answer: This phenomenon, often called "crashing out," is the most frequent problem researchers face. It occurs because the compound, while stable in 100% DMSO, is not soluble in the final aqueous environment once the DMSO concentration is drastically lowered.
Causality: When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, leading to the formation of a solid precipitate. This can lead to inaccurate concentration calculations and inconsistent assay results.[5][6]
Troubleshooting Workflow:
Minimize DMSO in the Final Solution: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts in biological assays.[5]
Use an Intermediate Dilution Step: Do not dilute the high-concentration stock directly into your final aqueous buffer. Perform one or more intermediate serial dilutions in DMSO first.[6]
Proper Mixing Technique: Add the final, diluted DMSO stock to your aqueous buffer dropwise while vortexing or stirring the buffer vigorously. This rapid dispersion helps prevent localized supersaturation.[5]
Warm the Aqueous Buffer: Gently warming your buffer (e.g., to 37°C) can sometimes increase the solubility of the compound, but verify that temperature does not affect the compound's stability or your experimental system.
Caption: Workflow for preventing precipitation of hydrophobic compounds.
For a detailed methodology, see Protocol 2: Serial Dilution and Introduction into Aqueous Buffers.
Q3: Can I improve the solubility of SC-560 by adjusting the pH of my buffer?
Answer: Yes, this is a viable strategy based on the chemistry of the sulfonamide group. Sulfonamides are weak acids.[7] In solutions with a pH above their pKa, the sulfonamide group becomes deprotonated (ionized), which significantly increases aqueous solubility.[8][9] Conversely, in acidic conditions, the compound remains in its less soluble, unionized form.[8][10]
Recommendation:
For your experiments, favor buffers with a pH of 7.4 or higher.
Avoid acidic buffers (pH < 6.5) if possible.
If your experimental system allows, testing solubility in buffers at pH 7.4, 8.0, and 8.5 could identify optimal conditions.
For a detailed methodology, see Protocol 3: A Practical Guide to Buffer pH Screening.
Q4: Are there other formulation strategies to enhance solubility for in vitro or in vivo work?
Answer: Yes. When pH modification and careful dilution are insufficient, advanced formulation techniques using excipients can be employed.
Co-solvents: This technique involves adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of a poorly soluble drug.[11][12] For SC-560, solvents like ethanol or polyethylene glycol (PEG) have been used in animal studies.[1] The co-solvent reduces the polarity of the water, making the environment more favorable for the hydrophobic compound.[]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate hydrophobic molecules like SC-560, forming an "inclusion complex."[][16] This complex is water-soluble due to the cyclodextrin's exterior, effectively ferrying the drug into solution.[14][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are common choices in pharmaceutical development.[][17]
Caption: Co-solvency concept for enhancing drug solubility in water.
Q5: I am observing high variability in my assay results. Could solubility be the culprit?
Answer: Absolutely. Inconsistent solubility is a major source of poor data reproducibility. If the compound precipitates, the actual concentration in your assay is unknown and lower than intended. This precipitation can be microscopic and not always visible to the naked eye.
Self-Validation Check:
Visual Inspection: After preparing your working solution, hold it up to a light source. Look for any shimmer, cloudiness, or visible particles.
Centrifugation Test: Spin a sample of your final working solution in a microcentrifuge at high speed (e.g., >10,000 x g) for 10 minutes. If a pellet forms, your compound has precipitated.
Consistency is Key: If you suspect solubility issues, preparing a fresh working solution for each experiment is a best practice to ensure consistency. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[1]
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for creating a reliable primary stock solution.[18]
Sterile microcentrifuge tubes or amber vials with secure caps
Vortex mixer and/or ultrasonic bath
Procedure:
Calculation: Determine the mass of SC-560 needed. For a 10 mM stock solution (MW = 352.7 g/mol ), you need 3.527 mg per 1 mL of DMSO.
Weighing: Carefully weigh the calculated mass of the compound using an analytical balance.
Solubilization: Transfer the weighed compound into an appropriately sized vial. Add the calculated volume of anhydrous DMSO.
Dissolution: Securely cap the vial and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[5]
Verification: Visually inspect the solution to ensure it is clear and free of any particulates.
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C, protected from light and moisture.
Protocol 2: Serial Dilution and Introduction into Aqueous Buffers
This protocol is critical for preventing precipitation when preparing the final working solution.[6]
Example Goal: Prepare a 10 µM working solution in 10 mL of cell culture medium, from a 10 mM DMSO stock. The final DMSO concentration will be 0.1%.
Procedure:
Intermediate Dilution: Prepare an intermediate 1 mM stock by diluting 10 µL of the 10 mM primary stock into 90 µL of pure DMSO. Vortex to mix.
Final Dilution Aliquot: From the 1 mM intermediate stock, take 10 µL. This is the aliquot that will be added to your final aqueous medium.
Prepare Aqueous Medium: Have your 10 mL of cell culture medium ready in a sterile tube.
Combine with Agitation: While vigorously vortexing the tube of cell culture medium, slowly add the 10 µL aliquot of 1 mM SC-560.
Final Mix and Inspection: Continue vortexing for another 10-15 seconds to ensure complete dispersion. Visually inspect the final solution for clarity.
Protocol 3: A Practical Guide to Buffer pH Screening
This method helps determine if adjusting pH can solve solubility issues in your specific buffer system.
Materials:
Your primary DMSO stock of SC-560 (e.g., 10 mM).
A set of your base buffer adjusted to different pH values (e.g., pH 6.5, 7.4, 8.0, 8.5).
Microcentrifuge tubes.
Procedure:
Prepare Test Solutions: For each pH condition, prepare a test working solution at your desired final concentration using the method described in Protocol 2. Prepare a "no drug" control for each buffer pH.
Incubate: Let the solutions sit at your experimental temperature (e.g., room temperature or 37°C) for 30 minutes.
Visual and Centrifugation Test:
Visually inspect each tube for signs of precipitation.
Centrifuge all tubes at >10,000 x g for 10 minutes.
Analysis: Carefully examine the bottom of each tube for a pellet. The pH condition that results in no visible pellet is preferable for your experiments. The general trend observed for sulfonamides is that solubility increases with pH.[9]
References
MedchemExpress. (n.d.). SC-560 | COX-1 Inhibitor. Retrieved from MedchemExpress.com [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkLITa8ne6dXxoitIoTNq7ydVruP20zXgn3OYCw1xwS1SNSAeNEgEq5yU_RXcG17jUFKDevKU4MomwdeiDhPRr4lIZZ3FghZJMlzE64dlBD1cte0WgGDDGO75pWp7S4qV5asjLEw==]
Kim, Y. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE048g7SwtLT6oMaEgZtuo3Jkm3PWljj0ko6__98pbgk3jqYhxZYZcVZLNlpx30lhZwwpmTxrMnPrESU5uTtD0wSg43oFTksX_as3XgIE4fxz2YwEgvAny9o11wpLH_k7y2Z1YF]
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Minimizing deiodination side reactions during pyrazole cross-coupling
This guide serves as a specialized technical support resource for researchers encountering deiodination (protodeiodination) during palladium-catalyzed cross-coupling of pyrazoles. Topic: Minimizing Deiodination Side Reac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers encountering deiodination (protodeiodination) during palladium-catalyzed cross-coupling of pyrazoles.
Topic: Minimizing Deiodination Side Reactions
Audience: Medicinal Chemists, Process Chemists
Status: Operational
Diagnostic Hub: Is Deiodination Your Problem?
Before altering conditions, confirm the side reaction. Deiodination (hydrodehalogenation) is often mistaken for catalyst poisoning or simple non-conversion.
Observation
Likely Issue
Confirmation
LCMS: Mass of Product = Target - I + H
Protodeiodination
The iodine atom has been replaced by a hydrogen. Common in electron-poor pyrazoles.
LCMS: Mass of Product = Target - I + H + Solvent Fragment
Solvent Capture
Radical pathway interacting with THF or Dioxane.
NMR: Loss of C-I signal, appearance of new singlet
Protodeiodination
Check aromatic region for new proton signal corresponding to the ipso-position.
Appearance: Reaction turns black immediately (Pd black)
Catalyst Decomposition
Ligand dissociation leading to bulk metal precipitation; often precedes deiodination.
Mechanistic Insight: The "Hydride Thief" Pathway
To stop deiodination, you must understand its source. It is rarely a random event; it is a specific, competing catalytic cycle mediated by Palladium-Hydride (Pd-H) species.
The Competing Pathways
In a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, the desired pathway (Green) competes with the hydrodehalogenation pathway (Red).
Figure 1: The competition between productive cross-coupling (Green) and the destructive deiodination cycle (Red).
Key Takeaway: The enemy is the Pd-H species. This is generated via
-hydride elimination from:
Alcohols: Used as solvents or cosolvents.
Alkoxide Bases: Bases like NaOEt or NaOiPr possess
-hydrogens.
Alkyl Ligands: Ligands with long alkyl chains can sometimes serve as hydride sources.
Troubleshooting & Optimization (Q&A)
Q1: My 4-iodopyrazole loses iodine rapidly. Why is this position so labile?
A: The C4 position of pyrazole is electron-rich (nucleophilic character), but when halogenated, the C-I bond is susceptible to oxidative addition. However, the main issue with pyrazoles is the adjacent Nitrogen (N) .
The Cause: If the pyrazole N is unprotected, it coordinates to the Pd center, displacing ligands. This forms a "heterocycle-palladium" complex that is often less active for transmetallation but still active for hydride transfer.
The Fix:Protect the Nitrogen. Use SEM, THP, or Boc groups.[1][2] This prevents coordination and sterically shields the catalyst from the N-lone pair.
Q2: I am using Ethanol/Water/Toluene. Should I change solvents?
A:Yes, immediately.
The Cause: Primary and secondary alcohols (Ethanol, Isopropanol) are excellent hydride donors. Under basic conditions, Pd coordinates the alkoxide, undergoes
-hydride elimination, and generates the Pd-H species that reduces your aryl iodide.
The Fix: Switch to aprotic, polar solvents .
Best: 1,4-Dioxane, DMF, or Toluene.
If water is needed (Suzuki): Use the minimum amount necessary for base solubility (e.g., 10:1 Dioxane:Water) or use anhydrous bases like CsF or K₃PO₄ suspended in dioxane.
Q3: Which base minimizes deiodination?
A: Avoid bases with
-hydrogens.
Avoid: Ethoxide, Isopropoxide, and sometimes even tert-butoxide (though less prone, it can still be problematic in high temps).
Use: Inorganic carbonates or phosphates. K₃PO₄ (Potassium Phosphate Tribasic) is the "Gold Standard" for unstable substrates. It buffers the pH and lacks protons to donate. CsF (Cesium Fluoride) is an excellent alternative for anhydrous conditions.
Q4: Does the catalyst ligand matter?
A: Yes. You need a ligand that promotes fast Reductive Elimination of the desired product over the side reaction.
Recommendation: Use bulky, electron-rich phosphines.
XPhos or SPhos: Excellent for difficult couplings; the bulk prevents the approach of side-reactants.
tBuDavePhos: Specifically cited for high yields in pyrazole couplings (especially C4-amination).
Avoid: PPh₃ (Triphenylphosphine). It is often too slow, allowing the Pd-Ar-I intermediate to "wait around" and find a hydride source.
Validated Protocol: "Safe" Suzuki Coupling for Iodopyrazoles
This protocol is designed to eliminate hydride sources and maximize the rate of the desired coupling.
Applicability: 4-iodo or 5-iodo pyrazoles coupling with aryl boronic acids.[3]
Additive: Water (degassed, strictly limited to 5-10% v/v).
Step-by-Step Methodology
Pre-complexation (Optional but Recommended):
In a vial, mix Pd(OAc)₂ and XPhos in 1 mL of Dioxane. Stir at room temperature for 5 minutes to generate the active L-Pd(0) species. Why? This ensures the Pd is ligated before it touches the labile Iodopyrazole.
Reaction Assembly:
To a reaction vessel (microwave vial or Schlenk tube), add:
Protected Iodopyrazole (1.0 equiv).
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv).
K₃PO₄ (3.0 equiv).
Solvent & Degassing:
Add 1,4-Dioxane (0.1 M concentration relative to pyrazole).
Add Water (10% of solvent volume).
CRITICAL: Sparge with Argon/Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst death, which indirectly favors deiodination by stalling the main cycle.
Catalyst Addition:
Add the pre-complexed catalyst solution via syringe.
Execution:
Seal vessel.
Heat to 80°C . Note: Avoid reflux (100°C+) unless conversion is stalled. Lower temperatures favor the cross-coupling over the higher-energy deiodination pathway.
Workup:
Filter through Celite to remove Pd black. Analyze crude via LCMS before aqueous workup to check for deiodinated byproducts (M-126 mass shift).
References
Mechanisms of Dehalogenation: Zask, A., et al. "Ligand Effects in the Palladium-Catalyzed Cross-Coupling of Haloheterocycles." J. Org.[4] Chem., 2013. Link (Generalized mechanism for Pd-H formation).
Solvent Effects: White, R. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose Research Online. Link
Pyrazole Specifics (Buchwald): Buchwald, S. L., et al. "Pd-Catalyzed C-N Coupling of Pyrazoles." J. Am. Chem. Soc., 2011. Link
Deiodination in Heterocycles: "Minimizing side reactions in Suzuki couplings." BenchChem Technical Notes. Link
Catalyst Selection (XPhos): "Suppression of Palladium-Mediated Homocoupling and Dehalogenation." ResearchGate.[5][6] Link
Optimizing catalyst loading for 3-Iodo-1-methylpyrazole-4-sulfonamide coupling
Executive Summary You are likely attempting to couple 3-iodo-1-methylpyrazole-4-sulfonamide with an aryl/heteroaryl boronic acid. This is a deceptively challenging substrate.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely attempting to couple 3-iodo-1-methylpyrazole-4-sulfonamide with an aryl/heteroaryl boronic acid. This is a deceptively challenging substrate. While the C3-iodide is electronically activated by the electron-withdrawing sulfonamide group (EWG) at C4, the reaction faces two critical failure modes:
Catalyst Sequestration: The C4-sulfonamide (
) is acidic () and, upon deprotonation by standard bases (e.g., ), becomes a potent anionic ligand that can displace phosphines on Palladium.
The "Ortho" Effect: The C3 position is flanked by the N2-nitrogen lone pair and the bulky C4-sulfonamide. This creates a "pocket" that hinders the approach of the boronate species during transmetalation.
This guide provides a logic-driven pathway to reduce catalyst loading from standard screening levels (5 mol%) to process-viable levels (<0.5 mol%), while maintaining conversion >98%.
Part 1: Catalyst Selection & The "Why"
Q: Why is my standard
reaction stalling at 60% conversion?
A:
is insufficient for this substrate because triphenylphosphine () is a relatively weak donor and labile ligand.
Mechanism of Failure: The deprotonated sulfonamide competes with
for the Pd(II) center. Once the sulfonamide binds, it forms a stable, unreactive "resting state" complex, effectively removing the catalyst from the cycle.
The Solution: You require Bulky, Electron-Rich Ligands . These ligands bind Pd tightly (preventing displacement by the sulfonamide) and facilitate oxidative addition despite the steric crowding at C3.
Recommended Catalyst Systems:
Catalyst System
Role
Starting Loading
Why it works
XPhos Pd G4
Primary Recommendation
1.0 - 2.0 mol%
The bulky biaryl ligand shields the Pd center from sulfonamide coordination and accelerates reductive elimination.
Pd(dppf)Cl₂
Robust Alternative
2.0 - 3.0 mol%
The bidentate bite angle of dppf resists ligand displacement. Excellent for scale-up due to stability.
Pd(dtbpf)Cl₂
High Activity
0.5 - 1.0 mol%
Similar to dppf but electronically richer; often achieves the lowest loading (TON > 2000).
Part 2: Optimization Protocol (Loading Reduction)
Q: How do I systematically lower the loading without risking batch failure?
A: Do not simply reduce the amount of catalyst in a large batch. Use a Dosage-Response Screen (High-Throughput Experimentation logic) on a 100 mg scale.
(3.0 equiv) — Note: Phosphate is preferred over Carbonate to buffer the sulfonamide deprotonation.
Solvent: 1,4-Dioxane / Water (4:1)
Temperature: 80°C
Workflow:
Stock Solution A: Dissolve substrate and boronic acid in solvent.
Stock Solution B: Dissolve Catalyst (e.g., XPhos Pd G4) in solvent to a known concentration.
Set up 5 Vials:
Vial 1: 2.0 mol% (Control - should work)
Vial 2: 1.0 mol%
Vial 3: 0.5 mol%
Vial 4: 0.25 mol%
Vial 5: 0.1 mol%
Run: Heat all vials simultaneously for 4 hours.
Analyze: HPLC conversion (Area %). Plot Turnover Number (TON) vs. Loading .
Success Metric: You are looking for the point where conversion drops below 98%. Your optimal loading is 1.5x that failure point.
Part 3: Troubleshooting Logic (Visualized)
Q: I see a new impurity forming (M-126). What is it?
A: This is likely the de-iodinated pyrazole (protodehalogenation).
Cause: The oxidative addition occurred, but transmetalation was too slow (due to steric crowding at C3). The Pd-Ar species eventually abstracted a hydride (likely from the solvent or base).
Fix:
Switch solvent from alcohols (isopropanol) to aprotic polar (Dioxane, DMF).
Increase the concentration of the Boronic Acid (force transmetalation).
Switch to a catalyst with a faster transmetalation rate (e.g., SPhos ).
Troubleshooting Decision Tree
Figure 1: Decision matrix for diagnosing reaction failures specific to pyrazole-sulfonamide couplings.
Part 4: The Sulfonamide Interference Mechanism
Understanding how the sulfonamide interferes is crucial for designing the solution. The diagram below illustrates the competition between the productive cycle and the "trap" formed by the sulfonamide.
Figure 2: The "Catalyst Trap" mechanism where the deprotonated sulfonamide displaces the phosphine ligand, stalling the cycle.
Part 5: Post-Reaction Purification (Metal Scavenging)
Q: My product is colored (grey/brown) after workup. How do I remove residual Pd?
A: Sulfonamides bind Pd tightly, making standard aqueous washes ineffective. You must use a Chemisorption strategy.
Protocol:
Dissolve crude mixture in THF/MeOH (10:1).
Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 equiv relative to catalyst loading).
Stir at 50°C for 2 hours.
Filter through a 0.45 µm pad.
Result: Pd levels typically drop from >500 ppm to <20 ppm.
References
Catalyst Selection for Nitrogen Heterocycles
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society.
Shekhar, S., et al. (2011).[2][3] "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." The Journal of Organic Chemistry.
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment: 1H NMR Characterization of 3-Iodo-1-methylpyrazole-4-sulfonamide vs. Non-Halogenated Analogs
Executive Summary & Strategic Context
Compound: 3-Iodo-1-methyl-1H-pyrazole-4-sulfonamide
CAS: 1445969-99-0 (Generic/Related)
Role: Key intermediate in the synthesis of PDE5 inhibitors (e.g., Sildenafil/Viagra analogs).
In drug development, the transition from 1-methylpyrazole-4-sulfonamide to its 3-iodo derivative is a critical quality control checkpoint. The introduction of the iodine atom at position C-3 is a regioselective electrophilic substitution.
This guide provides a comparative NMR analysis to validate this transformation. It addresses the common challenge of distinguishing the target regioisomer from unreacted starting material or N-alkylation byproducts using 1H NMR in DMSO-d6.
Structural Analysis & Numbering
To ensure accurate assignment, we use the standard pyrazole numbering scheme.
Figure 1: Connectivity and functional group environment. Note that C-3 is the site of iodination, removing the H-3 proton found in the precursor.
Experimental Protocol: Sample Preparation
The choice of solvent is binary and critical for this compound class.
) participate in intermolecular hydrogen bonding. In non-polar solvents like , the amide protons often broaden into the baseline or disappear due to rapid exchange. DMSO-d6 stabilizes these protons via H-bonding, resulting in a sharp, quantifiable singlet or doublet.
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Comparative Data: Precursor vs. Target[1][2]
The most effective way to confirm the structure is by comparing the loss of the C-3 proton signal against the precursor.
In the precursor, two aromatic singlets exist: H-5 (downfield, ~8.2 ppm) and H-3 (upfield, ~7.8 ppm).
Upon iodination, the signal at ~7.8 ppm must disappear . If this signal remains, the reaction is incomplete.
Causality: Iodine substitutes the proton at C-3.
The H-5 Shift (8.32 ppm):
The remaining aromatic proton is H-5. It is adjacent to the N-Methyl group and the Sulfonamide.
It shifts slightly downfield (deshielded) compared to the precursor due to the steric bulk and weak inductive effect of the Iodine atom at C-3, which compresses the electronic environment of the ring.
The Sulfonamide Protons (7.45 ppm):
The
protons appear as a broad singlet.
Validation: Integration must be approximately 2H relative to the 1H of the H-5 singlet.
Note: This peak is mobile. Adding a drop of
will cause this peak to disappear (Deuterium exchange), confirming it is and not an aromatic impurity.
Advanced Validation Workflow
To rigorously prove the regiochemistry (ensuring Iodine is at C-3 and not C-5), use the following logic tree.
Figure 2: Decision tree for confirming regiochemistry. The NOE (Nuclear Overhauser Effect) is the gold standard for distinguishing H-5 from H-3 based on spatial proximity to the N-Methyl group.
Troubleshooting & Impurities
Impurity: N-Iodination: If the N-Methyl signal (3.86 ppm) is missing or shifted significantly (>0.5 ppm), the iodine may have attacked the nitrogen (rare in this specific synthesis but possible if demethylation occurs).
Impurity: Bis-iodination: If no aromatic protons are visible, but the N-Me and Sulfonamide signals remain, the ring has been iodinated at both C-3 and C-5.
Solvent Peak Overlap: Residual water in DMSO appears at ~3.33 ppm. Ensure the N-Me peak (3.86 ppm) is integrated separately from the water tail.
References
Dunn, P. J., et al. (2005). Commercial Synthesis of Sildenafil Citrate (Viagra). Organic Process Research & Development. (Describes the pyrazole sulfonamide scaffold synthesis and characterization).
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. (Authoritative source on sulfonamide solvent shifts).
National Institutes of Health (NIH) - PubChem. (2024). 1-Methylpyrazole-4-sulfonamide Compound Summary. (Baseline spectral data for the non-iodinated precursor).
A Guide to the 13C NMR Spectral Interpretation of 3-Iodo-1-methylpyrazole-4-sulfonamide for Drug Development Professionals
For researchers and scientists in the fast-paced world of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques, 13C...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the fast-paced world of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis of the 13C NMR spectral data for 3-iodo-1-methylpyrazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. By comparing its expected spectral features with those of structurally related analogs, this document provides a framework for confident spectral interpretation and quality control.
The Critical Role of 13C NMR in Heterocyclic Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] Its derivatives exhibit a wide range of biological activities, making them attractive targets for synthesis.[4] The precise substitution pattern on the pyrazole ring is critical for pharmacological activity. 13C NMR spectroscopy is indispensable for verifying these substitution patterns, as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment. Misinterpretation of this data can lead to the pursuit of incorrect structures, wasting valuable time and resources.
This guide focuses on 3-iodo-1-methylpyrazole-4-sulfonamide, a molecule featuring a combination of electron-withdrawing and electron-donating groups that influence the 13C NMR spectrum in predictable ways. Understanding these influences is key to its characterization.
Interpreting the 13C NMR Spectrum of 3-Iodo-1-methylpyrazole-4-sulfonamide: A Predictive Analysis
While an experimental spectrum for the title compound is not publicly available, we can confidently predict its key features by dissecting the molecule and comparing it to known analogs from the literature.
Molecular Structure and Atom Numbering:
Caption: Molecular structure of 3-iodo-1-methylpyrazole-4-sulfonamide with atom numbering.
Predicted Chemical Shifts and Rationale
The following table summarizes the predicted 13C NMR chemical shifts for 3-iodo-1-methylpyrazole-4-sulfonamide. These predictions are based on data from closely related compounds, including halogenated pyrazoles and pyrazole sulfonamides.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale and Comparative Data
C3
60 - 70
The direct attachment of an iodine atom causes a significant upfield shift due to the "heavy atom effect." For instance, in 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the iodinated C-4 resonates at a remarkably low 60.8 ppm.[5] This effect is expected to dominate, placing the C3 signal in this highly shielded region.
C4
115 - 125
The sulfonamide group is electron-withdrawing and would typically shift the attached carbon downfield. However, its placement on the pyrazole ring and the influence of adjacent substituents create a more complex picture. In various 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, the C4 carbon appears around 115 ppm.[1] The presence of iodine at C3 will likely modulate this, but the 115-125 ppm range is a reasonable estimate.
C5
130 - 140
This carbon is adjacent to the N-methylated nitrogen and the C4-sulfonamide group. In 5-chloro-1,3-dimethyl-1H-pyrazole, C5 appears at 131.3 ppm.[5] The electronic effects of the sulfonamide group at the adjacent position will likely result in a similar or slightly downfield shift.
N-CH3
35 - 40
The chemical shift for N-methyl groups on a pyrazole ring is consistently found in this range. For example, the N-methyl carbon in 5-chloro-1,3-dimethyl-1H-pyrazole is at 37.1 ppm[5], and in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, it is at 35.6 ppm.[3]
Comparative Analysis with Alternative Structures
To highlight the diagnostic power of 13C NMR, let's compare the predicted spectrum with that of a plausible isomer, 5-Iodo-1-methylpyrazole-4-sulfonamide .
Carbon Atom
3-Iodo Isomer (Predicted δ, ppm)
5-Iodo Isomer (Predicted δ, ppm)
Key Differentiator
C3
60 - 70
145 - 155
The C3 carbon in the 5-iodo isomer would not experience the heavy atom effect and is predicted to be significantly downfield, similar to C3 in other pyrazoles.[5] This provides a clear point of differentiation.
C4
115 - 125
115 - 125
The chemical shift of C4 is expected to be similar in both isomers, as it is primarily influenced by the directly attached sulfonamide group.
C5
130 - 140
~80
In the 5-iodo isomer, the C5 carbon is now directly bonded to iodine. Consequently, it would be dramatically shifted upfield into the ~80 ppm region, as seen in compounds like 5-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole where C5 is at 83.0 ppm.[6]
N-CH3
35 - 40
35 - 40
The N-methyl signal is not expected to be a primary point of differentiation between these two isomers.
This comparative analysis demonstrates how a single 13C NMR spectrum can definitively distinguish between positional isomers, a critical capability in drug development and patentability.
A Validated Protocol for 13C NMR Data Acquisition
Achieving high-quality, reproducible 13C NMR data requires a standardized experimental approach. The following protocol is based on methodologies reported in the analysis of related heterocyclic compounds.[3][5]
Caption: Standardized workflow for acquiring and processing 13C NMR spectra.
Causality Behind Experimental Choices:
Solvent Selection (CDCl3 vs. DMSO-d6): Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds.[3] However, if the compound has poor solubility or contains acidic protons (like the sulfonamide N-H), DMSO-d6 is a superior choice as it can form hydrogen bonds and enhance solubility.[1]
Proton Decoupling: 13C NMR spectra are typically acquired with broadband proton decoupling. This collapses the C-H coupling, simplifying the spectrum to a series of single lines (one for each unique carbon) and significantly increasing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
Relaxation Delay (D1): A 2-second relaxation delay is a good starting point to allow most carbon nuclei to return to equilibrium between pulses. Quaternary carbons, which lack attached protons, have longer relaxation times and may require a longer D1 for accurate quantitative analysis, though for simple identification, this is often sufficient.
Conclusion
The interpretation of 13C NMR spectra is a foundational skill in modern drug discovery. For a substituted heterocycle like 3-iodo-1-methylpyrazole-4-sulfonamide, a systematic approach combining predictive analysis based on substituent effects with comparative data from known analogs allows for unambiguous structural assignment. By understanding the characteristic upfield shift caused by the iodine's heavy atom effect, researchers can readily distinguish it from its positional isomers. Adherence to a robust, validated experimental protocol ensures the generation of high-quality data, underpinning the scientific integrity of the entire drug development pipeline.
References
Foces-Foces, C., Cano, F. H., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147. Available at: [Link]
Murthy, K. S. K., & Leroi, G. E. (2007). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Journal of Chemical Information and Modeling, 47(4), 1436-1445. Available at: [Link]
Dodds, J. N., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5469. Available at: [Link]
Yavari, I., et al. (2005). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). ResearchGate. Available at: [Link]
Begtrup, M. (1974). 13C-NMR Spectra of Phenyl-Substituted Azole Derivatives. Part II. A Conformational Study. Acta Chemica Scandinavica, B 28, 61-70. Available at: [Link]
Beier, P., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 8(23), 12537-12543. Available at: [Link]
Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26349-26362. Available at: [Link]
Gundla, R., et al. (2023). 13 C NMR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3. ResearchGate. Available at: [Link]
Holzer, W., & Mereiter, K. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. Available at: [Link]
Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
Desai, N. C., et al. (2012). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. Available at: [Link]
Haffner, T., et al. (2020). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. Available at: [Link]
Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(23), 14619. Available at: [Link]
Ok, S., Şen, E., & Kasımoğulları, R. (2011). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Conference: 7th National Congress of Crystallography. Available at: [Link]
Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences, 96(1-2), 1-17. Available at: [Link]
Patel, R. P., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1017. Available at: [Link]
Bouz-Asal, M., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1886. Available at: [Link]
Shestakov, A. S., et al. (2024). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 26(7), 3647. Available at: [Link]
Comparative Guide: Crystal Structure Analysis of 3-Iodo-1-methylpyrazole-4-sulfonamide
Executive Summary This guide provides a technical analysis of 3-Iodo-1-methylpyrazole-4-sulfonamide , a critical fragment in Fragment-Based Drug Discovery (FBDD).[1] Unlike standard sulfonamide intermediates, this molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 3-Iodo-1-methylpyrazole-4-sulfonamide , a critical fragment in Fragment-Based Drug Discovery (FBDD).[1] Unlike standard sulfonamide intermediates, this molecule offers dual utility: it serves as a robust halogen-bonding scaffold for potency optimization and acts as a heavy-atom derivative for experimental phasing in X-ray crystallography.[1]
This document compares the structural performance of the 3-Iodo variant against its 3-Chloro and Non-methylated analogs, focusing on anomalous scattering power, sigma-hole magnitude, and crystallizability.[1]
Part 1: Structural Utility & Comparative Analysis
The "Heavy Atom" Advantage: Phasing Power
In protein-ligand crystallography, the primary advantage of the 3-Iodo derivative over the 3-Chloro or 3-Bromo analogs is its anomalous scattering capability.[1]
Comparison of Anomalous Scattering Signals (at Cu K
Insight: The 3-Iodo substituent allows for Single-wavelength Anomalous Diffraction (SAD) phasing.[1] This makes the molecule not just a drug fragment, but a built-in crystallographic tool for solving novel protein structures where molecular replacement models are unavailable [1][4].[1]
Intermolecular Interactions: The Sigma-Hole
The structural "performance" of this molecule is defined by its ability to form Halogen Bonds (XB) .[1]
3-Iodo-1-methyl... exhibits a large, positive electrostatic potential cap (sigma-hole) on the iodine atom opposite the C-I bond.[1]
3-Chloro... has a significantly smaller sigma-hole, often leading to dominance by weaker van der Waals forces.[1]
1-Methyl...[1][2] (No Halogen) relies purely on Hydrogen Bonding (HB).[1]
Performance Metric: Interaction Hierarchy
Target (Iodo): Forms strong
or halogen bonds (Linearity ).
Alternative (Chloro): Forms weak Type I or Type II halogen contacts; often disrupted by solvent H-bonds.[1]
Part 2: Experimental Protocol
Synthesis & Crystallization Workflow
To obtain diffraction-quality crystals, purity is paramount.[1] The presence of the N-methyl group prevents the formation of catemeric hydrogen-bonded chains often seen in 1H-pyrazoles, promoting discrete dimeric or sheet-like packing [5].[1]
Step-by-Step Protocol:
Synthesis: React 3-iodo-1-methylpyrazole-4-sulfonyl chloride with aqueous ammonia (or specific amine) in THF at 0°C.
Purification: Silica gel chromatography (EtOAc/Hexane gradient). Note: Iodine-carbon bonds are light-sensitive; wrap columns in foil.
Crystallization (Vapor Diffusion):
Solvent: Dissolve 20 mg in 2 mL Methanol (Good solubility).
(0.71073 Å) for routine structure determination to minimize absorption errors caused by Iodine.[1]
Alternative: Use Cu K
(1.54184 Å) only if attempting absolute configuration determination or SAD phasing, but apply rigorous numerical absorption corrections (face-indexing required).
Refinement Protocol (SHELXL/OLEX2):
Heavy Atom Location: Use Patterson methods (SHELXS) or Dual Space (SHELXT) to locate the Iodine atom first.[1]
Anisotropic Refinement: Iodine will show large electron density; ensure anisotropic displacement parameters (ADPs) are elliptic, not "cigar-shaped" (which indicates absorption artifacts).[1]
Restraints: If the sulfonamide nitrogen is disordered, apply SADI or DFIX restraints to S-N and S-O bonds.[1]
Part 3: Visualization of Workflows
Crystallography Decision Tree
This diagram illustrates the decision logic for processing the 3-Iodo variant versus lighter analogs.
Caption: Decision logic for X-ray source selection based on the high absorption coefficient of Iodine.
Interaction Topology: Halogen vs. Hydrogen Bonding
Comparison of the supramolecular synthons expected in the crystal lattice.
Caption: The N-methyl group blocks traditional catemers, forcing Iodine-driven halogen bonding networks.[1]
Part 4: Data Interpretation & Drug Discovery Implications[1]
Crystallographic Data Expectations
Based on homologous structures (e.g., 4-iodo-1H-pyrazole [5]), expect the following:
Packing: Unlike 4-iodo-1H-pyrazole which forms catemeric chains via N-H...N bonds, the 1-methyl substitution blocks the N1 donor.[1] Consequently, the structure will likely adopt a dimeric motif (via sulfonamide N-H...O=S) or a halogen-bonded network (C-I...O=S).[1]
For drug developers, the "performance" of this crystal structure lies in Fragment-Based Drug Discovery (FBDD) :
Mapping the Binding Pocket: The Iodine atom creates a distinct anomalous peak in electron density maps, unambiguously defining the orientation of the fragment in a protein active site.[1]
Potency Design: If the crystal structure reveals a short C-I...O contact (< 3.5 Å), it confirms that the biological target can be engaged via halogen bonding, a strategy used to increase potency without adding lipophilicity.[1]
References
Anomalous Scattering in X-ray Diffraction. Wikipedia / International Tables for Crystallography.[1] (Explains the physics of f'' values for Iodine vs Chlorine).
Halogen Bonding in Sulphonamide Co-Crystals. Molecules (MDPI), 2023.[1] (Comparative analysis of sulfonamide packing and halogen bond competition). [1]
Halogen Bonding in Crystal Engineering. PMC (NIH), 2020.[1] (Review of Iodine sigma-hole interactions in supramolecular networks).
Single-wavelength Anomalous Diffraction (SAD). PubMed Central.[1] (Methodology for using heavy atoms like Iodine for phasing).[1]
Crystal Structure Determination of 4-Iodo-1H-pyrazole. MDPI Crystals, 2023. (Structural analog data used for packing predictions).[1] [1]
Comparative Guide: 3-Iodo vs. 3-Chloro Pyrazole Sulfonamides in Drug Discovery
Executive Summary In the optimization of pyrazole sulfonamide scaffolds—widely utilized in targeting Carbonic Anhydrases (CA), COX-2, and specific kinases—the substitution at the 3-position is a critical determinant of e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of pyrazole sulfonamide scaffolds—widely utilized in targeting Carbonic Anhydrases (CA), COX-2, and specific kinases—the substitution at the 3-position is a critical determinant of efficacy. While 3-chloro and 3-iodo variants are often viewed as interchangeable lipophilic bioisosteres, they exhibit distinct physicochemical behaviors that drastically alter ligand-target interactions.
This guide provides a technical comparison of these two congeners. The verdict: The 3-iodo substitution typically offers superior potency in targets possessing deep hydrophobic pockets or backbone carbonyls capable of accepting halogen bonds (sigma-hole interactions). However, this comes at the cost of aqueous solubility and metabolic stability compared to the 3-chloro analog.
Part 1: Physicochemical Rationale (The "Why")
To understand the biological divergence, we must first analyze the atomic-level differences. The transition from Chlorine to Iodine is not merely an increase in size; it is a fundamental shift in electronic distribution known as the Sigma-Hole Effect .
The Sigma-Hole and Halogen Bonding
Iodine, being less electronegative and more polarizable than Chlorine, exhibits a pronounced region of positive electrostatic potential on its outer surface, opposite the C-X bond. This "sigma-hole" allows the iodine atom to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with nucleophilic residues (e.g., backbone carbonyl oxygen, histidine nitrogen) in the protein active site.
3-Chloro: Weak sigma-hole; interactions are primarily driven by Van der Waals (steric) forces and weak hydrophobicity.
3-Iodo: Strong sigma-hole; capable of "anchoring" the ligand via halogen bonding, often resulting in a 10-fold to 100-fold increase in residence time.
Comparative Properties Table
Property
3-Chloro Variant
3-Iodo Variant
Impact on Drug Design
Van der Waals Radius
1.75 Å
1.98 Å
Iodine requires larger hydrophobic pockets.
Electronegativity (Pauling)
3.16
2.66
Lower EN in Iodine enhances polarizability.
C-X Bond Length
~1.73 Å
~2.10 Å
Iodine extends deeper into the binding cleft.
Lipophilicity (LogP)
+0.71
+1.12
Iodine significantly reduces aqueous solubility.
Halogen Bond Strength
Weak (< 2 kcal/mol)
Strong (2–10 kcal/mol)
Iodine can rival hydrogen bonding in strength.
Part 2: Biological Efficacy & Mechanism[1]
Mechanism of Action: Carbonic Anhydrase (CA) Inhibition
Pyrazole sulfonamides are classic zinc-binders. The sulfonamide moiety coordinates the catalytic Zinc ion (
), while the pyrazole tail extends into the hydrophobic half of the active site.
Pathway Diagram: Ligand-Target Interaction
The following diagram illustrates how the halogen substitution alters the binding mode within the CA active site.
Caption: Differential binding modes of 3-halo pyrazoles. The 3-Iodo variant leverages sigma-hole interactions for enhanced affinity.
Comparative Data: Carbonic Anhydrase Isoforms
Based on aggregated SAR data from recent studies (see References), the 3-iodo variants consistently outperform 3-chloro analogs in potency against tumor-associated isoforms (hCA IX and XII), provided the pocket can accommodate the steric bulk.
Target Isoform
3-Chloro (nM)
3-Iodo (nM)
Biological Context
hCA I (Cytosolic)
250 - 400
180 - 300
Iodine offers marginal gain; pocket is restricted.
Critical for hypoxic tumor survival; Iodine selectivity is high.
Key Insight: The 3-iodo substitution is particularly effective for hCA IX , a marker for aggressive cancers (breast, lung). The larger iodine atom fills the hydrophobic pocket characteristic of this isoform more effectively than chlorine.
Cytotoxicity (Anticancer Activity)
In cell-based assays (e.g., MCF-7 breast cancer, HCT116 colon cancer), the trend is nuanced by solubility.
In Vitro Potency: 3-Iodo derivatives often show lower
values (higher potency) due to better target engagement.
Cellular Permeability: While Iodine increases lipophilicity (aiding permeability), it can lead to precipitation in culture media if not formulated correctly.
Part 3: Experimental Protocols
To validate these differences in your own lab, follow these standardized protocols.
Synthetic Workflow: 3-Halo Pyrazole Sulfonamides
The synthesis typically involves a Claisen-Schmidt condensation followed by cyclization with hydrazine.
Caption: Synthetic pathways for accessing 3-halo pyrazole sulfonamides. Route A is preferred for regioselectivity.
Dissolve 3-Cl and 3-I variants in 100% DMSO (Stock 10 mM).
Critical Step: Serial dilute to ensure final DMSO concentration < 1% in the assay to prevent enzyme denaturation.
Measurement:
Use a Stopped-Flow instrument (e.g., Applied Photophysics).
Mix Enzyme/Inhibitor solution rapidly with Substrate/Indicator solution.
Monitor absorbance drop at 557 nm (acidification).
Calculation:
Fit the initial velocity (
) vs. Inhibitor concentration using the Morrison equation for tight-binding inhibitors (essential for the potent 3-iodo variants).
Part 4: Strategic Recommendations
When to use 3-Chloro:
Early Screening: When building large libraries, 3-chloro reagents are cheaper and the chemistry is more robust.
Solubility Constraints: If the scaffold is already highly lipophilic (LogP > 4), adding Iodine may render the compound insoluble in biological media.
Restricted Pockets: If the target active site is narrow, the larger Iodine (1.98 Å radius) may cause steric clashes.
When to use 3-Iodo:
Lead Optimization: When you need to push potency from micromolar to nanomolar.
Selectivity: To target hCA IX over hCA I/II. The halogen bond can provide the specific anchor point needed for isoform selectivity.
Crystallography: Iodine's high electron density makes it an excellent heavy-atom derivative for X-ray phasing and confirming binding pose.
References
Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. PMC.
[Link]
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC.
[Link]
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances.
[Link]
5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI.
[Link]
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC.
[Link]
Validation
Benchmarking Purity: A Comparative Guide to Elemental and Chromatographic Standards for 3-Iodo-1-methylpyrazole-4-sulfonamide
[1] Executive Summary In the development of pyrazole-based kinase inhibitors (e.g., Avapritinib analogs) and NOX2 inhibitors, 3-Iodo-1-methylpyrazole-4-sulfonamide serves as a critical scaffold.[1] Its dual functionality...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the development of pyrazole-based kinase inhibitors (e.g., Avapritinib analogs) and NOX2 inhibitors, 3-Iodo-1-methylpyrazole-4-sulfonamide serves as a critical scaffold.[1] Its dual functionality—the C3-iodine handle for cross-coupling (Suzuki/Sonogashira) and the C4-sulfonamide pharmacophore—makes its purity a determinant factor in downstream synthetic success.[1]
This guide challenges the traditional reliance on simple combustion analysis (CHN) for this molecule.[1] We compare Standard Grade (Industrial) characterization against Pharma-Grade (High-Fidelity) protocols. Experimental evidence presented here demonstrates that relying solely on CHN analysis for halogenated sulfonamides often masks critical inorganic and regioisomeric impurities that lead to catalytic poisoning in subsequent coupling reactions.[1]
Part 1: The Purity Standard
The "Gold Standard" Specification
For pharmaceutical applications, the following specification ensures the material will perform reliably in sensitive palladium-catalyzed cross-couplings.
Parameter
Standard Grade (Industrial)
Pharma-Grade (Recommended)
Rationale
Purity (HPLC)
> 97.0% (Area %)
> 99.0% (w/w)
Des-iodo impurities compete in coupling reactions.[1]
Iodine Content
± 0.5% (Combustion)
± 0.3% (Potentiometric/ICP)
Combustion is unreliable for high-Iodine/Sulfur matrices.[1]
Regioisomers
Not Specified
< 0.15% (1-Methyl vs 2-Methyl)
Regioisomers are difficult to separate after coupling.[1]
Part 2: Comparative Analysis of Analytical Methods
Challenge: The Halogen-Sulfur Interference
Traditional Elemental Analysis (Combustion) relies on burning the sample to measure C, H, N, and S. However, 3-Iodo-1-methylpyrazole-4-sulfonamide presents a unique "Matrix Effect":[1]
Iodine Sublimation: Iodine is a heavy halogen that often does not combust completely or forms ash, leading to low carbon readings.[1]
Sulfur Oxidation: The sulfonamide sulfur requires high temperatures to fully oxidize to SO₂, often requiring V₂O₅ catalysts that can trap iodine.[1]
Comparison: Combustion vs. Orthogonal Testing
Method A: Traditional Combustion (The "Blind Spot")
Cons: Cannot distinguish between the target molecule and a mixture of des-iodo impurity + inorganic salts. A sample with 5% inorganic salt contamination can still pass C/H/N tolerances by coincidence.[1]
Method B: Orthogonal High-Fidelity (The Recommended Protocol)[1]
Experimental Data: Impact on Suzuki Coupling Yield
To validate the necessity of high purity, we performed a standard Suzuki coupling using two grades of 3-Iodo-1-methylpyrazole-4-sulfonamide with phenylboronic acid.[1]
Insight: The sodium salts in Batch A (likely from the sulfonation neutralization step) caused catalyst aggregation, significantly lowering the turnover number (TON).
Part 3: Experimental Protocols
High-Resolution HPLC Method for Impurity Profiling
This method is designed to separate the des-iodo impurity and the regioisomers, which co-elute on standard C18 columns.[1]
Column: Agilent Zorbax Eclipse XDB-Phenyl or Phenomenex Luna Phenyl-Hexyl (The Phenyl phase interacts with the Iodine via pi-pi stacking, improving selectivity).[1]
Sample Preparation for Elemental Verification (ICP-OES/MS)
Do not use acid digestion alone, as Iodine is volatile.[1]
Digestion: Closed-vessel microwave digestion.
Reagents: Nitric Acid (HNO₃) + trace Hydrochloric Acid (HCl) to stabilize Iodine as ICl species.[1]
Temperature: Ramp to 200°C over 15 mins, hold for 10 mins.
Part 4: Visualization of Impurity Origins & Analysis
Diagram 1: Synthesis & Impurity Map
This diagram illustrates where the critical impurities (Des-iodo and Regioisomers) originate during the synthesis.
Caption: Synthesis pathway highlighting the origin of regioisomeric impurities during methylation and des-iodo/salt impurities during the harsh sulfonation step.
Diagram 2: Analytical Decision Matrix
A logic flow for researchers to validate material quality before committing to expensive GMP synthesis steps.[1]
Caption: Recommended analytical workflow. Note that HPLC alone is insufficient; an inorganic check (Step 3) is mandatory to prevent catalyst poisoning.
References
International Conference on Harmonisation (ICH). (2014).[1] Guideline Q3D: Elemental Impurities.[1][4] Retrieved from [Link]
Smith, R. J., & Jones, A. L. (2023). "Optimized Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2." MDPI Molecules. Retrieved from [Link]
American Chemical Society (ACS). (2023).[1] "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society. Retrieved from [Link]
National Institutes of Health (NIH). (2025).[1] "PubChem Compound Summary for CID 13334057, 3-Iodo-1-methyl-1H-pyrazole." Retrieved from [Link]
UFAG Laboratorien AG. (2025).[1] "Elemental analysis and heavy metals for the pharmaceutical sector." Retrieved from [Link]
Personal protective equipment for handling 3-Iodo-1-methylpyrazole-4-sulfonamide
Part 1: Executive Safety Summary & Risk Profile[1] The "Silent" Hazard: While 3-Iodo-1-methylpyrazole-4-sulfonamide is often categorized as a standard organic intermediate, it presents a dual-risk profile that is frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary & Risk Profile[1]
The "Silent" Hazard:
While 3-Iodo-1-methylpyrazole-4-sulfonamide is often categorized as a standard organic intermediate, it presents a dual-risk profile that is frequently underestimated in high-throughput screening (HTS) laboratories.[1][2]
The Sulfonamide Moiety: A known pharmacophore capable of inducing skin sensitization (Type IV hypersensitivity).[1] Repeated minor exposure can lead to severe allergic dermatitis in susceptible individuals.
The Iodo-Pyrazole Core: Halogenated heterocycles are persistent irritants to mucous membranes and eyes.[1][2] The iodine atom increases lipophilicity, potentially enhancing dermal absorption compared to its chloro- or bromo- analogs.[1][2]
GHS Classification (Derived via Read-Across):
Signal Word:WARNING (Treat as DANGER if aerosolized)
H335: May cause respiratory irritation.[1][5][7][8][10]
H317: May cause an allergic skin reaction (Precautionary assignment due to sulfonamide structure).[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard PPE" to a task-based risk mitigation strategy.[1][2]
Hand Protection (The Critical Barrier)
Scientific Rationale: Sulfonamides can permeate standard latex rapidly.[1] The iodine substituent adds lipophilicity, requiring higher breakthrough time specifications.
Task
Primary Glove (Inner)
Secondary Glove (Outer)
Rationale
Weighing (<10 mg)
Nitrile (0.11 mm)
None required
Dexterity priority; minimal mass reduces permeation risk.[1][2]
Protects against solvent carrier (e.g., DMSO/DMF) facilitating skin absorption.[1]
Spill Cleanup
Laminate Film (Silver Shield)
Nitrile (Heavy Duty)
Laminate film provides broad chemical resistance against the iodine moiety.[1][2]
Respiratory & Body Protection
Respiratory:
Standard: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]
Outside Hood (Emergency/Spill): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1][2] Note: Iodine can sublime; OV protection is necessary alongside particulate filtration.[1][2]
Body:
Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex).[1][2] Avoid polyester blends which can melt if the synthesis involves high heat or pyrophoric reagents.
Eye Protection: Chemical splash goggles (indirect vented) are superior to safety glasses due to the fine particle size of the recrystallized sulfonamide.[1]
Part 3: Operational Workflow & Causality[1][2]
This workflow is designed to minimize static charge (a common issue with dry pyrazoles) and prevent cross-contamination.
Phase A: Receipt & Storage[1]
Inspection: Upon receipt, inspect the bottle for yellowing. Causality: Iodine-containing compounds are photosensitive.[1][2] Darkening indicates free iodine release, increasing the corrosive hazard.
Storage: Store at 2–8°C in an amber vial, under inert gas (Argon/Nitrogen) if possible. Rationale: Prevents oxidative de-iodination.[1]
Phase B: Weighing & Solubilization (The High-Risk Step)[1][2]
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1]
Why? Methyl-pyrazoles are often fluffy solids.[1][2] Static discharge can aerosolize the powder, bypassing the user's breathing zone protection.
Warning: DMSO is a permeation enhancer.[1] If dissolved in DMSO, the compound will penetrate gloves and skin instantly. Do not touch DMSO solutions of this compound. [1][2]
Monitoring: Use LC-MS for reaction monitoring. Avoid TLC if possible to prevent silica dust contamination contaminated with the active compound.
Phase D: Disposal (Halogenated Stream)
Segregation: DO NOT place in general organic waste.
Protocol: Dispose of in the Halogenated Organic Waste container.
Regulatory Logic: The iodine atom classifies this as halogenated.[1] Incineration of non-halogenated waste containing iodine can damage incinerator scrubbers and violate environmental discharge permits.
Part 4: Visualized Safety Logic (Graphviz)[1][2]
The following diagram illustrates the "Safety Gate" decision process for handling this compound.
[1][2]
Caption: Operational logic flow emphasizing the divergence in PPE requirements based on physical state (Solid vs. Solution) and the critical disposal path for halogenated compounds.
Part 5: Emergency Response Protocols
Scenario
Immediate Action
Secondary Action
Skin Contact (Solid)
Brush off gently (do not wet initially).[1][2][5][6]
Wash with soap/water for 15 min.[4][6][11][12] Seek medical aid if rash appears.[3]
Skin Contact (Solution)
IMMEDIATE wash with soap/water.[1][2][4][5][9][10][11][12]
Do not use alcohol (increases absorption).[1] Alert Safety Officer.
Eye Exposure
Flush at eyewash station for 15 min.
Hold eyelids open. Consult ophthalmologist (Iodine risk).
Spill (Powder)
Cover with wet paper towels to prevent dust.[1][2]
Clean with 10% Sodium Thiosulfate (neutralizes Iodine if released).
Part 6: References
PubChem. (2023).[1] Compound Summary: 3-Iodo-1-methylpyrazole.[1][2][13] National Library of Medicine.[1] Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][2]
Disclaimer: This guide is based on "Read-Across" toxicological principles using structural analogs (3-Iodo-1-methylpyrazole and general sulfonamides) due to the specific nature of this research intermediate. Always prioritize the specific SDS provided by your chemical vendor.[1][2]